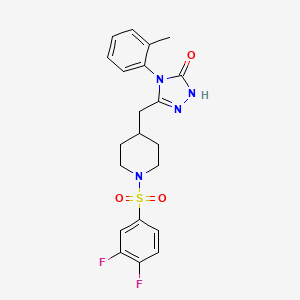
3-((1-((3,4-difluorophenyl)sulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-((3,4-difluorophenyl)sulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H22F2N4O3S and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((1-((3,4-difluorophenyl)sulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, pharmacological properties, and biological mechanisms.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a difluorophenyl sulfonyl group and a triazole moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization.
- Introduction of the Difluorophenyl Group : Achieved via electrophilic aromatic substitution.
- Sulfonylation : Conducted using sulfonyl chlorides under basic conditions.
- Triazole Formation : Involves cyclization reactions with appropriate precursors.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of piperidine with sulfonyl groups have shown significant activity against various bacterial and fungal pathogens. In vitro assays revealed that these compounds can inhibit the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
Anticancer Potential
Research indicates that triazole derivatives exhibit anticancer activity. For example, compounds structurally similar to this compound have been tested against various cancer cell lines. One study reported IC50 values for related triazole compounds against colon carcinoma cells (HCT-116) and breast cancer cells (T47D), indicating promising anticancer properties .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors or ion channels, influencing neuronal signaling pathways.
- Enzyme Inhibition : The triazole ring can serve as a scaffold for inhibiting enzymes involved in cancer progression or microbial resistance.
Case Studies and Research Findings
A series of studies have characterized the biological effects of similar compounds:
- Antimicrobial Studies : A study involving piperidine derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, emphasizing the role of the sulfonamide group in enhancing antimicrobial activity .
- Anticancer Efficacy : Research on triazole derivatives revealed that modifications to the structure could significantly affect their potency against various cancer cell lines. For instance, specific substitutions on the triazole ring improved cytotoxicity against breast cancer cells .
Comparative Analysis
Propriétés
IUPAC Name |
3-[[1-(3,4-difluorophenyl)sulfonylpiperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O3S/c1-14-4-2-3-5-19(14)27-20(24-25-21(27)28)12-15-8-10-26(11-9-15)31(29,30)16-6-7-17(22)18(23)13-16/h2-7,13,15H,8-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBFUWHAXMJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














